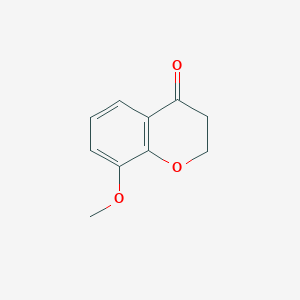

8-Methoxy-4-Chromanone

Overview

Description

8-Methoxy-4-Chromanone is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

8-Methoxychroman-4-one, also known as 8-Methoxy-4-Chromanone or 8-methoxy-2,3-dihydrochromen-4-one, is a heterobicyclic compound that exhibits significant variations in biological activities infantum .

Mode of Action

Chroman-4-one and its analogs are known to interact with their targets, leading to various biological effects . For instance, some analogs have shown antiparasitic activity by inhibiting pteridine reductase-1 .

Biochemical Pathways

Chroman-4-one and its analogs are known to influence a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Chroman-4-one and its analogs are known to exhibit a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (ache) inhibitor, antihuman immunodeficiency virus (hiv), anticonvulsant, antidepressants, anticoronal and antitubercular activity .

Biochemical Analysis

Biochemical Properties

8-Methoxy-4-Chromanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of phospholipases, which are enzymes that hydrolyze phospholipids into fatty acids and other lipophilic substances . Additionally, this compound exhibits binding interactions with tumor necrosis factor-alpha (TNF-α) inhibitors, which are proteins involved in systemic inflammation . These interactions highlight the compound’s potential in modulating inflammatory responses and other biochemical pathways.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to inhibit the growth of Candida albicans by interfering with the yeast’s virulence factors, such as adherence to buccal epithelial cells and secretion of phospholipases . Furthermore, this compound affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to increase the acetylation level of α-tubulin, suggesting its potential role in modulating cellular structural dynamics .

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions and enzyme modulations. It binds to specific biomolecules, such as phospholipases and TNF-α inhibitors, leading to the inhibition of their activities . Additionally, this compound has been shown to induce changes in gene expression, particularly those related to inflammatory responses and cellular metabolism . These molecular interactions and modulations underline the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impacts on cellular functions. Studies have shown that this compound remains stable under controlled conditions and retains its biological activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exhibit therapeutic effects, such as anti-inflammatory and antimicrobial activities . At higher doses, this compound may cause toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions . These findings emphasize the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various xenobiotics and endogenous compounds . Additionally, this compound affects metabolic flux and metabolite levels, particularly those related to lipid metabolism and energy production . These interactions highlight the compound’s potential impact on overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It has been shown to interact with membrane transporters that facilitate its uptake and distribution across cellular compartments . Additionally, this compound exhibits selective localization and accumulation in certain tissues, which may influence its therapeutic efficacy and safety profile .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it interacts with various biomolecules and modulates cellular processes . Additionally, post-translational modifications and targeting signals may direct this compound to specific organelles, further influencing its biological activity .

Biological Activity

8-Methoxy-4-chromanone, with the chemical formula C₁₀H₁₀O₃, is an organic compound belonging to the chromanone family. It has gained attention due to its diverse biological activities, making it a significant subject of research in various fields such as biochemistry, pharmacology, oncology, and microbiology. This article explores the biological activities of this compound, summarizing key findings from recent studies.

- Molecular Weight : 178.18 g/mol

- Appearance : Solid at room temperature

- Structure : Characterized by a methoxy group at the 8-position of the chromanone structure.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activities. Studies have shown:

- Inhibition of Tumor Growth : Compounds derived from this compound have been found to inhibit tumor growth and induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) .

- Mechanism of Action : The anticancer effects are attributed to the compounds' ability to induce DNA fragmentation and modulate the expression of key regulatory genes such as P53, Bcl-2, and CDK4. For instance, treatment with certain derivatives led to up-regulation of pro-apoptotic genes (P53 and Bax) and down-regulation of anti-apoptotic genes (Bcl-2) .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties by:

- Inhibiting Pro-inflammatory Cytokines : It effectively reduces levels of pro-inflammatory cytokines and enzymes, suggesting potential therapeutic applications for inflammatory diseases such as arthritis and inflammatory bowel disease .

Antimicrobial Activity

The compound exhibits promising antimicrobial effects:

- Inhibition of Bacterial and Fungal Growth : Studies have shown that this compound can inhibit the growth of various bacterial and fungal strains, indicating its potential as a new antibiotic or antifungal agent .

Other Biological Activities

Research is ongoing to explore additional biological activities:

- Antioxidant Properties : Some derivatives have shown potent antioxidant activity, which could be beneficial in reducing oxidative stress-related diseases .

- Antidiabetic Potential : Preliminary studies suggest that this compound may possess antidiabetic properties, warranting further investigation .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 6-Hydroxy-7-methoxy-4-chromanone | Hydroxy-substituted | Exhibits antioxidant activity |

| 3-Methylchromanone | Methyl-substituted | Related in structure but lacks the methoxy group |

| Chromanone A | Natural product | Exhibits significant antifungal properties |

Case Studies

Several studies have focused on the biological activity of this compound:

- Cytotoxicity Assessment : A study evaluated several derivatives against various cancer cell lines, revealing that some compounds induced significant cytotoxicity with IC50 values lower than standard chemotherapeutics .

- Mechanistic Insights : Molecular docking studies indicated strong binding affinities between active compounds and their target enzymes, supporting their potential as effective therapeutic agents .

- Antimicrobial Efficacy : Research on the antimicrobial properties highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial therapies .

Scientific Research Applications

Chemical Overview

8-Methoxy-4-chromanone, with the chemical formula C₁₀H₁₀O₃, is characterized by a methoxy group at the 8-position of the chromanone structure. It is recognized for its versatility in medicinal chemistry and organic synthesis.

Biochemistry and Pharmacology

This compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes. Research indicates its potential in treating inflammatory conditions such as arthritis and inflammatory bowel disease .

Oncology

Studies have shown that derivatives of this compound possess anticancer properties. They are capable of inhibiting tumor growth, inducing apoptosis, and interfering with cancer cell signaling pathways. This makes them promising candidates for novel chemotherapeutic agents .

Microbiology

The compound exhibits antimicrobial activity, inhibiting both bacterial and fungal growth. This characteristic positions it as a potential candidate for developing new antibiotics or antifungal drugs .

Cosmetology

In the cosmetic industry, derivatives of this compound are utilized in skin and hair care formulations due to their beneficial properties .

Diagnostic Imaging

Recent studies have explored the use of chromanone derivatives as diagnostic agents for Alzheimer's disease. For instance, certain derivatives have shown high binding affinities to β-amyloid plaques, indicating potential for early diagnosis .

| Compound Name | Structure | Evaluation | Inference |

|---|---|---|---|

| (E)-3-(4-Methoxybenzylidene)-6-bromo-chroman-4-one | Structure | High binding affinity to Aβ plaques (Ki = 9.98 nM) | Potential diagnostic imaging agent for Alzheimer’s disease |

| (E)-3-(4-Dimethylamino-benzylidene)-6-bromo-chroman-4-one | Structure | High binding affinity to Aβ plaques (Ki = 9.10 nM) | Potential diagnostic imaging agent for Alzheimer’s disease |

Case Study: Anticancer Properties

A study investigated the effects of various this compound derivatives on non-small-cell lung cancer cells. The results indicated significant cytotoxicity at specific concentrations, prompting further exploration into their mechanisms of action and potential as therapeutic agents .

Case Study: Anti-inflammatory Effects

In another research project, the anti-inflammatory effects of this compound were assessed in a model of induced arthritis. The compound significantly reduced inflammation markers, suggesting its utility in managing inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Methoxy-4-Chromanone, and what methodological considerations are critical for reproducibility?

- Answer : The Claisen-Schmidt condensation is a common method for synthesizing chromanone derivatives. For example, a protocol involves reacting 1-(2-hydroxy-5-methoxyphenyl)ethanone with an aldehyde (e.g., p-chlorobenzaldehyde) in ethanol under alkaline conditions (10% KOH) at 5–10°C for 24 hours . Key considerations include:

- Strict temperature control to avoid side reactions.

- Use of recrystallization (e.g., ethanol or DMF) for purification.

- Monitoring reaction progress via TLC or HPLC to ensure intermediate formation.

Q. How is this compound structurally characterized, and what analytical techniques are essential for validation?

- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining bond lengths, angles, and conformation. For example, SC-XRD revealed a distorted envelope conformation in a related chromanone derivative, with puckering parameters (Q, θ, φ) critical for understanding ring flexibility . Complementary techniques include:

- NMR : Assign methoxy (-OCH₃) and carbonyl (C=O) signals (¹³C NMR: ~190 ppm for C=O).

- FT-IR : Confirm carbonyl stretching (~1650–1700 cm⁻¹).

- Mass spectrometry : Validate molecular weight (e.g., 204.26 g/mol for 6-Methoxygramine, a structural analog) .

Q. What are the standard biological assays used to evaluate the bioactivity of this compound derivatives?

- Answer : Antifungal and antiviral assays are common. For example:

- Antifungal activity : Test against Candida albicans or Aspergillus niger using broth microdilution (MIC values).

- HIV inhibition : Measure replication efficiency in T-cell lines (e.g., MT-4 cells) with EC₅₀ calculations .

- Cytotoxicity : Validate selectivity via MTT assays on mammalian cell lines (e.g., HEK-293) .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

- Answer :

- Docking studies : Use AutoDock Vina to predict binding affinities to targets (e.g., HIV-1 reverse transcriptase).

- QSAR models : Correlate substituent effects (e.g., methoxy position) with bioactivity. For example, electron-donating groups at C-8 may enhance antifungal properties .

- MD simulations : Analyze stability of ligand-target complexes over 100 ns trajectories (e.g., RMSD < 2 Å for stable binding) .

Q. What experimental strategies resolve contradictions in reported bioactivity data for chromanone derivatives?

- Answer : Discrepancies often arise from assay conditions or structural impurities. Mitigation strategies include:

- Replication : Repeat assays in multiple cell lines or microbial strains.

- Purity validation : Use HPLC (≥95% purity) and elemental analysis.

- Control experiments : Compare with known inhibitors (e.g., fluconazole for antifungal assays) .

Q. How do hydrogen-bonding networks and crystal packing influence the physicochemical properties of this compound?

- Answer : Weak C–H···O and C–H···π interactions (e.g., centroid distances ~3.5 Å) stabilize the crystal lattice, affecting solubility and melting point. For example:

- Solubility : Polar solvents (DMF, DMSO) disrupt these interactions, enhancing dissolution.

- Thermal stability : Higher melting points (e.g., 378 K in a derivative) correlate with dense packing .

Q. What methodologies optimize the regioselective functionalization of this compound?

- Answer :

- Directed ortho-metalation : Use LDA or n-BuLi to deprotonate specific positions, followed by electrophilic quenching (e.g., iodomethane for methoxy addition).

- Catalytic C–H activation : Employ Pd(OAc)₂ with ligands (e.g., PPh₃) for coupling reactions at C-3 or C-6 .

Q. Methodological Tables

Table 1 : Key Crystallographic Data for Chromanone Derivatives

| Parameter | Value (Example) | Reference |

|---|---|---|

| Space group | P2₁/c | |

| Bond length (C=O) | 1.214 Å | |

| Dihedral angle | 65.3° (benzene vs. pyran ring) |

Table 2 : Bioactivity Data for Chromanone Derivatives

| Derivative | Activity (IC₅₀/EC₅₀) | Assay Type | Reference |

|---|---|---|---|

| 8-Methoxy-3-(4-methylbenzylidene) | 12 µM (HIV inhibition) | MT-4 cell assay | |

| 2-(4-Chlorophenyl)-6-methoxy | 25 µg/mL (Antifungal) | C. albicans |

Properties

IUPAC Name |

8-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-12-9-4-2-3-7-8(11)5-6-13-10(7)9/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJYZLCMFSEJEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20482485 | |

| Record name | 8-Methoxy-4-Chromanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20351-79-5 | |

| Record name | 8-Methoxy-4-Chromanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-methoxy-3,4-dihydro-2H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.